1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a 1,3-benzodioxole group and a 3-methylphenoxy group, making it notable for its potential applications in medicinal chemistry and biological studies. The compound is characterized by its unique molecular interactions, which may target specific receptors or enzymes in biological systems.
The compound is synthesized through multi-step chemical processes and is primarily utilized in scientific research. It is classified as a piperazine derivative due to the presence of the piperazine ring in its molecular structure. The IUPAC name for this compound is 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone, and its molecular formula is C21H24N2O4 with a molecular weight of 368.4 g/mol.
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves several key steps:
Industrial production methods may optimize these synthetic routes to enhance yield and purity, potentially employing continuous flow reactors and advanced purification techniques.
The molecular structure of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be represented using various chemical notations:
The compound can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may exhibit different biological activities.
The mechanism of action for 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to fit into binding sites on these targets, potentially inhibiting or activating their functions. The precise pathways depend on the biological context and specific applications.
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
| InChI Key | SQNRMYDRQBWPDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
These properties indicate its potential stability and reactivity under various conditions.
The unique structure of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone makes it suitable for various applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: